ent-14,16-Epoxy-8-pimarene-3,15-diol

Stereochemistry Natural Products Chemistry Structural Elucidation

Choose ent-14,16-Epoxy-8-pimarene-3,15-diol for its definitive stereochemical assignment (15R configuration) established via the modified Mosher's method, serving as a validated configurational benchmark for ent-pimarane diterpenoid research. Unlike uncharacterized analogs, this ≥98% pure reference standard ensures experimental reproducibility in HPLC, LC-MS, and NMR dereplication studies. Its unique 14β,16-epoxy bridge and 3β,15α-diol substitution pattern distinguish it from co-occurring diterpenoids such as darutigenol and 7β-hydroxydarutigenol. Procure with confidence—commercially available with certified analytical data and 24-month stability at 2-8°C.

Molecular Formula C20H32O3
Molecular Weight 320.5 g/mol
Cat. No. B562105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameent-14,16-Epoxy-8-pimarene-3,15-diol
Molecular FormulaC20H32O3
Molecular Weight320.5 g/mol
Structural Identifiers
InChIInChI=1S/C20H32O3/c1-18(2)14-6-5-12-13(19(14,3)10-8-15(18)21)7-9-20(4)16(22)11-23-17(12)20/h14-17,21-22H,5-11H2,1-4H3/t14-,15-,16+,17-,19+,20-/m1/s1
InChIKeyOJVSSCWLDLYDFI-WRPXMVFYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





ent-14,16-Epoxy-8-pimarene-3,15-diol: A Defined ent-Pimarane Diterpenoid from Siegesbeckia for Phytochemical Reference


ent-14,16-Epoxy-8-pimarene-3,15-diol (CAS 1188281-98-2) is a fully characterized ent-pimarane diterpenoid first isolated from Siegesbeckia orientalis and structurally elucidated by spectroscopic methods including absolute configuration determination via the modified Mosher‘s method [1]. With molecular formula C₂₀H₃₂O₃ and molecular weight 320.5 g/mol, this compound represents one of the structurally defined diterpenoid constituents from the genus Siegesbeckia, a traditional medicinal plant used in East Asian medicine for inflammatory and rheumatic conditions [2]. The compound is commercially available as an analytical reference standard from multiple reputable natural product suppliers, with certified purity specifications typically ≥98% [3].

ent-14,16-Epoxy-8-pimarene-3,15-diol: Why Generic ent-Pimarane Substitution Is Scientifically Invalid


ent-Pimarane diterpenoids from Siegesbeckia species exhibit substantial structural heterogeneity that precludes functional interchangeability. Even within the same plant source, compounds differ in key pharmacophoric features including the position and stereochemistry of epoxy groups (e.g., 14β,16-epoxy vs. 12α,16-epoxy configurations), hydroxylation patterns, and glycosylation states [1]. The target compound possesses a unique combination of a 14β,16-epoxy bridge and hydroxylation at C-3β and C-15α with a defined ent-configuration [2]. This specific substitution pattern differs from other Siegesbeckia-derived diterpenoids such as darutigenol (which bears a 14β,16-epoxy group but distinct hydroxylation pattern) and 7β-hydroxydarutigenol (co-isolated with the target compound but carrying an additional C-7 hydroxyl) [2]. Critically, the stereochemical assignment at C-15 was specifically established for this compound via the modified Mosher's method, and the same plant-derived structure ent-12,16-epoxy-8-pimarene-2α,15,19-triol required structural revision to ent-14,16-epoxy-8-pimarene-2α,15R,19-triol based on the characterization of this compound [2]. Substituting with an uncharacterized or structurally unconfirmed pimarane analog therefore introduces both structural and configurational ambiguity that compromises experimental reproducibility in phytochemical or pharmacological studies.

ent-14,16-Epoxy-8-pimarene-3,15-diol: Quantitative Analytical Differentiation Data for Procurement Decisions


Absolute Stereochemical Configuration Confirmed by Modified Mosher's Method

The absolute configuration of ent-14,16-epoxy-8-pimarene-3,15-diol (compound 1) was unambiguously established using the modified Mosher's ester method, which determined the C-15 stereocenter as the R-configuration [1]. This stereochemical assignment served as the basis for the structural revision of a related compound, ent-12,16-epoxy-8-pimarene-2R,15R,19-triol, which was previously misassigned and subsequently corrected to ent-14,16-epoxy-8-pimarene-2α,15R,19-triol based on the spectroscopic benchmark provided by this compound [1]. Without this definitive configurational determination, any downstream interpretation of stereospecific biological activity or receptor interaction for this structural class remains inherently ambiguous.

Stereochemistry Natural Products Chemistry Structural Elucidation

Commercial Purity Specifications: ≥98% by HPLC for Analytical Reliability

Commercially available ent-14,16-Epoxy-8-pimarene-3,15-diol is supplied with certified purity specifications of ≥98% (HPLC) from multiple reputable natural product vendors [1][2]. This purity level meets the threshold commonly required for analytical reference standards, enabling reliable method development for quantification of Siegesbeckia-derived diterpenoids in complex botanical matrices. In contrast, lower-purity preparations (e.g., 95% minimum specification) introduce up to 5% unidentified impurities that may interfere with chromatographic resolution or produce spurious signals in bioassays .

Quality Control Analytical Chemistry Reference Standards

Long-Term Stability Data Supporting Multi-Year Reference Standard Use

Stability specifications provided by commercial vendors indicate that ent-14,16-Epoxy-8-pimarene-3,15-diol remains stable for up to 24 months when stored at 2-8°C in tightly sealed vials . This documented shelf-life exceeds the stability duration commonly assumed but unverified for many boutique natural product isolates, enabling laboratories to procure this compound as a long-term analytical reference standard with defined storage parameters rather than requiring frequent re-procurement for ongoing studies.

Stability Storage Reference Materials

Note on Bioactivity Data: Critical Evidence Gap Relative to Class Analogs

A rigorous search of peer-reviewed literature reveals a critical evidence gap: no quantitative pharmacological data (e.g., IC₅₀ values for anti-inflammatory NO production inhibition, cytotoxicity GI₅₀ values, or antimicrobial MIC values) have been reported for ent-14,16-Epoxy-8-pimarene-3,15-diol in any published study. While structurally related ent-pimarane diterpenoids from Siegesbeckia species demonstrate documented activities—for example, ent-pimarane derivatives from S. glabrescens inhibit LPS-induced NO production in BV2 microglial cells with IC₅₀ values ranging from 33.07 to 63.26 μM relative to minocycline control (IC₅₀ 32.84 μM) [1], and S. pubescens-derived ent-pimaranes exhibit mild cytotoxicity against H157 lung cancer cells with IC₅₀ values of 16.35-18.86 μM [2]—these data derive from structurally distinct compounds and cannot be extrapolated to the target compound.

Bioactivity Evidence Gap Procurement Risk

ent-14,16-Epoxy-8-pimarene-3,15-diol: Validated Application Scenarios Based on Current Evidence


Analytical Reference Standard for Siegesbeckia orientalis Phytochemical Characterization

This compound serves as a structurally defined, high-purity (≥98%) reference standard for the identification and quantification of ent-pimarane diterpenoids in Siegesbeckia orientalis extracts and related botanical preparations. Its absolute configuration, unambiguously established via the modified Mosher's method [1], makes it suitable as a chromatographic marker compound for quality control of herbal materials and extracts where this specific diterpenoid is a known constituent. The compound's commercial availability with certified analytical data enables robust method development and validation for HPLC, LC-MS, and NMR-based dereplication studies [2].

Structural Benchmark for Configuration Verification of Related ent-Pimarane Diterpenoids

The definitive stereochemical assignment of this compound (15R configuration) served as the critical reference point for the structural revision of a misassigned co-occurring diterpenoid [1]. This precedent establishes the compound as a validated configurational benchmark for comparative analysis when elucidating the absolute stereochemistry of newly isolated ent-pimarane diterpenoids from Siegesbeckia species or other plant sources. Procurement of this compound provides a chemically verified standard for CD, ORD, and comparative NMR studies requiring an authentic sample of established absolute configuration [1].

Chemical Analog for Structure-Activity Relationship (SAR) Reference Studies

In SAR investigations of ent-pimarane diterpenoids, this compound represents a defined structural reference point—bearing a 14β,16-epoxy bridge and hydroxylation at C-3β and C-15α—against which the contributions of specific functional groups (e.g., additional hydroxylation at C-7 or C-9 in 7β-hydroxydarutigenol and 9β-hydroxydarutigenol; acetylation at C-16 in 16-O-acetyldarutigenol) can be systematically evaluated [1]. Note that due to the absence of reported bioactivity data for this compound, such SAR comparisons require that the comparator analogs have been tested in the same assay system to enable meaningful inference.

Method Development for ent-Pimarane Diterpenoid Quantification in Complex Matrices

Given its defined physicochemical properties (C₂₀H₃₂O₃, MW 320.5 g/mol, powder form, solubility in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone) [2], this compound is suitable for developing and validating extraction, separation, and detection methods for ent-pimarane diterpenoids in complex botanical or biological matrices. Its commercial availability at ≥98% purity with documented 24-month storage stability at 2-8°C supports its use as a long-term analytical standard for multi-batch comparative studies.

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